[5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](phenyl)methanone
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Overview
Description
5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and tetrahydrofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the tetrahydrofuran-2-ylmethyl group and the phenylmethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms, receptor binding, and cellular processes.
Medicine
In medicine, 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone has potential as a therapeutic agent. Its ability to modulate specific molecular targets makes it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may also make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone stands out due to its unique combination of structural features. The presence of both the thieno[2,3-d]pyrimidine core and the tetrahydrofuran-2-ylmethyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H24N2O2S |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[5,6-dimethyl-3-(oxolan-2-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H24N2O2S/c1-14-15(2)25-20-18(14)12-21(11-17-9-6-10-24-17)13-22(20)19(23)16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-13H2,1-2H3 |
InChI Key |
NTQUVSVZEWRJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CC=C3)CC4CCCO4)C |
Origin of Product |
United States |
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